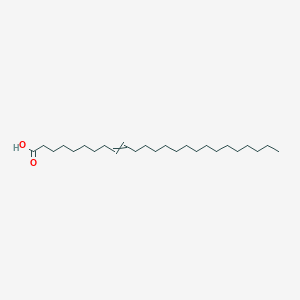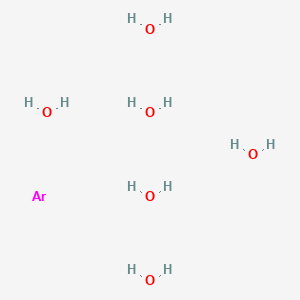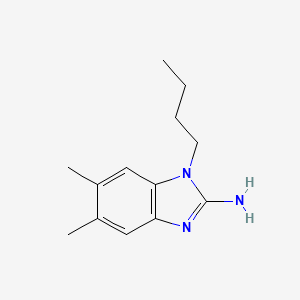![molecular formula C22H31BSi2 B14266174 [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) CAS No. 176704-54-4](/img/structure/B14266174.png)
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound that features a unique structure combining phenylborane, cyclopentadiene, and trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) typically involves the Diels-Alder reaction, a well-known method for forming six-membered rings. The reaction involves cyclopentadiene and phenylborane as the diene and dienophile, respectively. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borane group to a borohydride.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism by which [(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) exerts its effects involves the interaction of its borane and cyclopentadiene groups with various molecular targets. The borane group can form stable complexes with Lewis bases, while the cyclopentadiene moiety can participate in cycloaddition reactions. These interactions facilitate the compound’s role in catalysis and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane): Unique due to its combination of borane, cyclopentadiene, and trimethylsilane groups.
Cyclopentadienylborane: Lacks the trimethylsilane groups, making it less versatile in certain reactions.
Trimethylsilylborane: Does not contain the cyclopentadiene moiety, limiting its applications in cycloaddition reactions.
Uniqueness
[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane) stands out due to its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its unique structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
176704-54-4 |
|---|---|
Formule moléculaire |
C22H31BSi2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
trimethyl-[2-[phenyl-(5-trimethylsilylcyclopenta-1,3-dien-1-yl)boranyl]cyclopenta-2,4-dien-1-yl]silane |
InChI |
InChI=1S/C22H31BSi2/c1-24(2,3)21-16-10-14-19(21)23(18-12-8-7-9-13-18)20-15-11-17-22(20)25(4,5)6/h7-17,21-22H,1-6H3 |
Clé InChI |
OXYOLESMZYJECJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC2[Si](C)(C)C)C3=CC=CC3[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)

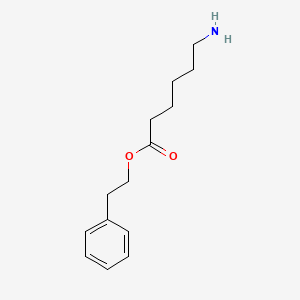
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
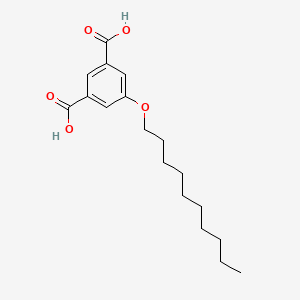
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
